4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been found to inhibit certain enzymes, such as phosphodiesterase (pde), by selectively binding at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with various biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Similar compounds have shown significant inhibitory activity against certain microorganisms and have been found to be more active than certain commercial herbicides against Brassica campestris L .
Biochemical Analysis
Biochemical Properties
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are typically characterized by strong binding affinities, which can lead to significant changes in the biochemical landscape of the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . The molecular mechanism of action of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the effects of this compound on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation . In both in vitro and in vivo studies, the temporal effects of this compound are an important consideration for understanding its overall impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These interactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell . The metabolic pathways involving this compound are complex and can vary depending on the specific cellular context and conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its overall efficacy and activity, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-6(7(13)14)3-12-8(11(5)2)9-4-10-12/h4H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNJQGQQKIBROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.